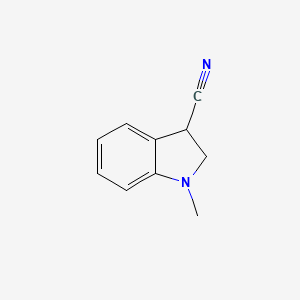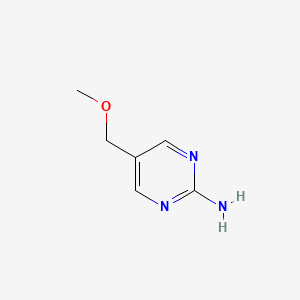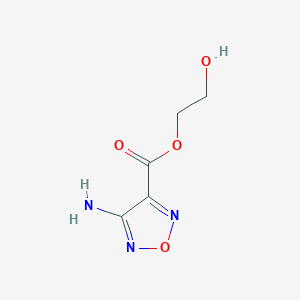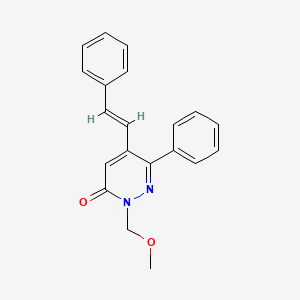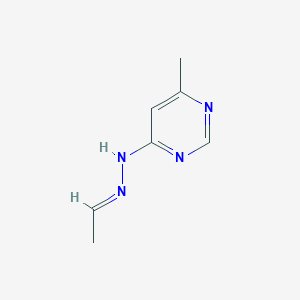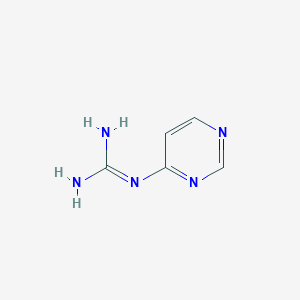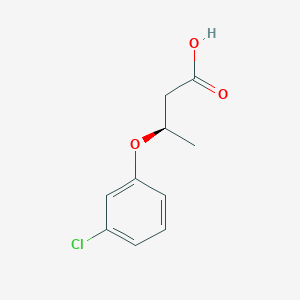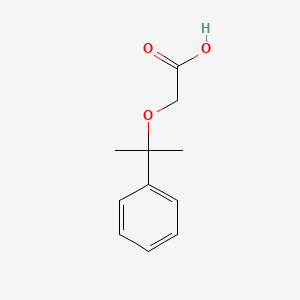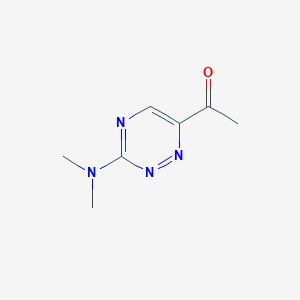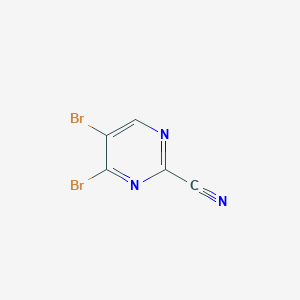
4,5-Dibromopyrimidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromopyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5HBr2N3. This compound is characterized by the presence of two bromine atoms at the 4th and 5th positions of the pyrimidine ring and a cyano group at the 2nd position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromopyrimidine-2-carbonitrile typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-2-carbonitrile with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th and 5th positions.
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of less hazardous brominating agents and solvents is also explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromopyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: Often employ palladium catalysts and ligands under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Yield various substituted pyrimidines depending on the nucleophile used.
Reduction Reactions: Produce amines or other reduced derivatives.
Coupling Reactions: Result in biaryl or other coupled products.
Applications De Recherche Scientifique
4,5-Dibromopyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Investigated for its role in the synthesis of antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of agrochemicals and materials science for developing new functional materials.
Mécanisme D'action
The mechanism by which 4,5-Dibromopyrimidine-2-carbonitrile exerts its effects is largely dependent on its chemical reactivity. The bromine atoms and cyano group make it a versatile intermediate for various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
4-Bromopyrimidine-2-carbonitrile: Lacks the second bromine atom, making it less reactive in certain substitution reactions.
5-Bromopyrimidine-2-carbonitrile: Similar to 4,5-Dibromopyrimidine-2-carbonitrile but with only one bromine atom, affecting its reactivity and applications.
2,4-Dibromopyrimidine: Lacks the cyano group, which limits its use in certain synthetic applications.
Uniqueness: this compound’s unique combination of two bromine atoms and a cyano group makes it a highly versatile intermediate. This allows for a broader range of chemical transformations and applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C5HBr2N3 |
|---|---|
Poids moléculaire |
262.89 g/mol |
Nom IUPAC |
4,5-dibromopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5HBr2N3/c6-3-2-9-4(1-8)10-5(3)7/h2H |
Clé InChI |
YSCROMQRTLLFAG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)C#N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate](/img/structure/B13098948.png)
